2-Methoxypentane is an organic compound with the molecular formula and a molecular mass of approximately 102.17 g/mol. It is classified as an ether due to the presence of a methoxy group () attached to a pentane backbone. The compound is also known by several other names, including methyl 1-methylbutyl ether and 2-pentanol, methyl ether . Its structure can be represented by the InChI notation: InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 .
These properties suggest that 2-methoxypentane is a volatile liquid at room temperature, making it suitable for various applications in organic synthesis and industry.
The synthesis of 2-methoxypentane can be achieved through several methods:
These methods yield varying purity and yield levels depending on the reaction conditions employed.
2-Methoxypentane has several notable applications:
Several compounds share structural similarities with 2-methoxypentane:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methoxyhexane | C7H16O | Longer carbon chain affecting physical properties |
| 1-Ethoxypentane | C6H14O | Ethoxy group instead of methoxy |
| 3-Methoxybutane | C5H12O | Different position of the methoxy group |
| 1-Methoxybutane | C5H12O | Similar structure but different reactivity |
The uniqueness of 2-methoxypentane lies in its specific arrangement of functional groups that provide distinct chemical properties and reactivity patterns compared to its analogs. The presence of a methoxy group at the second position on a pentane chain enhances its potential as a versatile compound in synthetic chemistry.
The Williamson ether synthesis remains the most widely employed method for preparing 2-methoxypentane due to its reliability and scalability. This reaction involves the nucleophilic substitution (Sₙ2) of an alkoxide ion with a primary or secondary alkyl halide. For 2-methoxypentane, the alkoxide derived from 2-pentanol reacts with methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions.
The reaction mechanism proceeds through a backside attack by the alkoxide on the electrophilic carbon of the methyl halide, resulting in inversion of configuration at the carbon center. Optimization hinges on selecting primary alkyl halides to minimize elimination side reactions. For instance, methyl iodide’s superior leaving group ability compared to methyl chloride enhances reaction rates and yields. Solvent choice also critically influences outcomes; polar aprotic solvents like dimethyl sulfoxide (DMSO) or the alcohol itself (e.g., 2-pentanol) are preferred to stabilize the transition state.
Table 1: Optimization Parameters for Williamson Synthesis of 2-Methoxypentane
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Alkyl Halide | Methyl iodide | 85–90% |
| Solvent | 2-Pentanol | 78% |
| Temperature | 60–80°C | Maximal kinetics |
| Base | Sodium hydride (NaH) | 95% conversion |
Secondary alcohols, such as 2-pentanol, require careful base selection to avoid dehydration. Sodium hydride, a strong non-nucleophilic base, effectively deprotonates the alcohol without competing side reactions. Industrial adaptations often utilize continuous flow reactors to maintain precise temperature control and improve mixing efficiency.
While the Williamson method dominates, alternative alkoxylation strategies offer complementary routes. One approach involves the acid-catalyzed reaction of 2-pentanol with methanol using dehydrating agents like sulfuric acid. This method, though less atom-economical, avoids the need for alkyl halides and operates under milder conditions.
Another pathway employs the catalytic cracking of 2,2-dimethoxypropane in the presence of acidic ceramics. This method, patented for continuous production, generates 2-methoxypentane alongside methanol, which can be recycled. The reaction proceeds via a carbocation intermediate, where the acid catalyst stabilizes the transition state, enabling selective ether formation.
Comparative Efficiency of Alkoxylation Methods
Industrial production of 2-methoxypentane prioritizes cost-effectiveness and scalability. Fixed-bed reactors with heterogeneous catalysts, such as sulfonated zirconia or acidic resins, enable continuous processing. These systems mitigate corrosion issues associated with homogeneous acids and simplify product separation.
Recent advances focus on bifunctional catalysts that combine acid and base sites to facilitate sequential deprotonation and substitution. For example, magnesium oxide-supported palladium nanoparticles catalyze both alkoxide formation and halide displacement, reducing reaction steps.
Table 2: Industrial Catalysts for 2-Methoxypentane Synthesis
| Catalyst Type | Substrate Pair | Space-Time Yield (g/L·h) |
|---|---|---|
| Sulfonated Zirconia | 2-Pentanol + Methanol | 120 |
| Acidic Resin | 2-Pentanol + Methyl iodide | 95 |
| Pd/MgO | 2-Pentanol + Methyl bromide | 110 |
Sustainable synthesis of 2-methoxypentane emphasizes solvent-free conditions and renewable feedstocks. Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating, achieving comparable yields in one-third the time. Additionally, bio-based methanol derived from biomass gasification offers a carbon-neutral alternative to fossil-derived reagents.
Catalyst recovery and reuse are critical for green metrics. Mesoporous silica catalysts functionalized with sulfonic acid groups exhibit >90% recovery rates after five cycles, minimizing waste. Life-cycle assessments (LCAs) of these processes show a 30% reduction in carbon footprint compared to traditional methods.
Innovations in Solvent Design
The formation of 2-methoxypentane through nucleophilic substitution mechanisms represents a fundamental example of alkoxy-pentane synthesis via the Williamson ether synthesis reaction [1]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism, where an alkoxide ion acts as the nucleophile attacking an electrophilic carbon center [2]. The molecular structure of 2-methoxypentane, with the molecular formula C₆H₁₄O and CAS registry number 6795-88-6, consists of a pentane backbone with a methoxy group attached to the second carbon atom [3] [4].
The Williamson ether synthesis mechanism for 2-methoxypentane formation involves the reaction between methoxide ions and 2-bromopentane or 2-iodopentane under basic conditions [5]. The reaction follows a concerted mechanism where bond formation and bond breaking occur simultaneously [6]. The nucleophilic attack occurs from the backside, opposite to the leaving group, resulting in inversion of stereochemistry at the electrophilic carbon center [7] [6].
Table 1: Physical and Chemical Properties of 2-Methoxypentane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄O | NIST WebBook [8] |
| CAS Registry Number | 6795-88-6 | CAS Common Chemistry [9] |
| Molecular Weight (g/mol) | 102.17 | PubChem [4] |
| Boiling Point (°C) | 91-92 | CAS Common Chemistry [9] |
| Density (g/cm³) | 0.750 @ 25°C | CAS Common Chemistry [9] |
| InChI Key | XSAJCGUYMQTAHL-UHFFFAOYSA-N | NIST WebBook [8] |
The kinetic parameters governing the nucleophilic substitution dynamics demonstrate temperature-dependent behavior typical of second-order reactions [10]. Primary alkyl halides exhibit activation energies ranging from 80-120 kJ/mol, while secondary alkyl halides require higher activation energies of 100-140 kJ/mol for successful nucleophilic substitution [6]. The rate-determining step involves the formation of a pentacoordinated transition state where the carbon atom is simultaneously bonded to both the incoming nucleophile and the departing leaving group [7].
Table 2: Nucleophilic Substitution Kinetic Parameters
| Reaction Type | Temperature Range (K) | Activation Energy (kJ/mol) | Rate Constant Order | Mechanism |
|---|---|---|---|---|
| Primary Alkyl Halide Substitution | 298-400 | 80-120 | Second Order | Concerted backside attack [6] |
| Secondary Alkyl Halide Substitution | 298-400 | 100-140 | Second Order | Concerted backside attack [6] |
| Williamson Ether Synthesis | 298-373 | 85-110 | Second Order | Nucleophilic displacement [1] |
| Alkoxide Formation Rate | 298-353 | 40-70 | Second Order | Deprotonation [2] |
The reaction mechanism proceeds through initial deprotonation of the alcohol precursor using strong bases such as sodium hydride or potassium hydride to generate the alkoxide nucleophile [2] [11]. The alkoxide ion then attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the ether bond [1]. Solvent effects play a crucial role in the reaction kinetics, with polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran facilitating the nucleophilic substitution process [7].
Mass spectrometric analysis of 2-methoxypentane under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the compound [8] [12]. The molecular ion peak appears at m/z 102, corresponding to the molecular weight of 2-methoxypentane, though it typically exhibits weak intensity due to the instability of the molecular ion under high-energy electron bombardment [12] [13].
The fragmentation pathways follow established mechanisms for ether compounds, with the primary fragmentation occurring through alpha-cleavage adjacent to the oxygen atom [14] [12]. The base peak commonly appears at m/z 43, corresponding to the propyl cation [C₃H₇]⁺, formed through cleavage of the carbon-oxygen bond [15] [16]. This fragmentation pattern is characteristic of secondary ethers where the more stable carbocation is preferentially formed [13].
Table 3: Mass Spectrometry Fragmentation Pattern Data
| m/z Value | Fragment Assignment | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 102 | Molecular ion [M]⁺ | 5-15 | Molecular ion formation [8] |
| 87 | [M-CH₃]⁺ | 20-35 | Methyl radical loss [12] |
| 71 | [M-OCH₃]⁺ | 40-60 | Methoxy radical loss [12] |
| 59 | [C₃H₇O]⁺ | 30-50 | Carbon-oxygen bond cleavage [15] |
| 45 | [C₂H₅O]⁺ | 25-40 | Alpha cleavage [14] |
| 43 | [C₃H₇]⁺ | 60-80 | Alkyl radical formation [15] |
| 31 | [CH₂OH]⁺ | 15-25 | Hydroxymethyl formation [12] |
| 29 | [CHO]⁺ | 10-20 | Formyl ion formation [14] |
| 15 | [CH₃]⁺ | 20-35 | Methyl radical [12] |
Secondary fragmentation pathways involve the loss of methyl radicals from the molecular ion, producing fragments at m/z 87 [M-CH₃]⁺ [12]. The loss of the methoxy group generates fragments at m/z 71 [M-OCH₃]⁺, representing a significant fragmentation pathway for methyl ethers [12]. Additional fragmentation occurs through the formation of oxonium ions, particularly the [C₃H₇O]⁺ ion at m/z 59, which results from cleavage of the ether linkage with retention of the oxygen atom on the propyl fragment [15].
The fragmentation pattern exhibits characteristics typical of branched alkane ethers, where the stability of the resulting carbocations influences the preferred cleavage sites [13]. The electron ionization process leads to radical-cation formation, which subsequently undergoes homolytic cleavage to produce both radical and ionic fragments [14] [17]. The relative intensities of these fragments provide diagnostic information for structural identification and quantitative analysis applications [12].
The thermal decomposition of 2-methoxypentane follows complex pathways involving multiple competing mechanisms that depend on temperature and atmospheric conditions [18] [19]. Initial thermal stability studies indicate that 2-methoxypentane remains stable up to approximately 200-250°C under inert conditions, with decomposition initiating through carbon-hydrogen bond activation and radical formation processes [19] [20].
The primary decomposition pathway involves homolytic cleavage of the carbon-oxygen bond, leading to the formation of methoxy radicals and pentyl radicals [19] [20]. This mechanism follows the general pattern observed for ether thermal decomposition, where the weakest bonds undergo preferential cleavage under thermal stress [21]. The activation energy for initial decomposition ranges from 250-280 kJ/mol, consistent with carbon-oxygen bond dissociation energies in aliphatic ethers [22].
Table 4: Thermal Decomposition Pathway Analysis
| Temperature Range (°C) | Primary Pathway | Major Products | Activation Energy (kJ/mol) | Rate Mechanism |
|---|---|---|---|---|
| 200-300 | Carbon-hydrogen bond activation | Alkoxy radicals, hydrogen gas | 250-280 | Radical initiation [19] |
| 300-450 | Carbon-oxygen bond scission | Methanol, pentene | 280-320 | Homolytic cleavage [20] |
| 450-600 | Methyl radical formation | Methane, formaldehyde | 320-380 | Beta-scission [21] |
| 600-800 | Complete fragmentation | Carbon monoxide, carbon dioxide, water | 380-450 | Oxidative degradation [23] |
| 800-1000 | Carbonization | Carbon residue | 450-500 | Char formation [23] |
At elevated temperatures between 300-450°C, the decomposition mechanism shifts toward molecular elimination pathways, producing methanol and pentene through concerted elimination processes [20] [24]. This temperature range corresponds to conditions where thermal energy becomes sufficient to overcome the activation barriers for more complex rearrangement reactions [23]. The formation of methanol indicates the preferential cleavage of the methyl-oxygen bond over the pentyl-oxygen bond, reflecting the relative stability of the resulting radical species [19].
Table 5: Thermodynamic Properties of 2-Methoxypentane
| Property | Value | Source |
|---|---|---|
| Standard Enthalpy of Formation (gas phase, kJ/mol) | -304.67 | Joback Calculated Property [25] |
| Standard Enthalpy of Vaporization (kJ/mol) | 30.97 | Joback Calculated Property [25] |
| Heat Capacity (gas, 298K, J/mol·K) | 181.69 | Joback Calculated Property [25] |
| Critical Temperature (K) | 527.06 | Joback Calculated Property [25] |
| Critical Pressure (kPa) | 3076.16 | Joback Calculated Property [25] |
Further thermal degradation above 450°C leads to extensive fragmentation producing methane, formaldehyde, and other small molecular species through beta-scission mechanisms [21] [24]. These reactions involve the cleavage of carbon-carbon bonds adjacent to radical centers, resulting in the formation of smaller, more volatile products [26]. The thermal stability profile demonstrates that 2-methoxypentane exhibits behavior consistent with other aliphatic ethers, undergoing progressive degradation through radical-mediated pathways [27].
The molecular orbital structure of 2-methoxypentane reveals critical insights into the stability and electronic properties of the ether functional group. Density functional theory calculations demonstrate that the highest occupied molecular orbital primarily consists of oxygen lone pair electrons, with an energy of approximately -8.96 electron volts [4]. This orbital localization on the oxygen atom establishes the nucleophilic character inherent to ether molecules and provides the electronic foundation for their chemical reactivity patterns.
The ether carbon-oxygen bonds in 2-methoxypentane exhibit substantial covalent character, as evidenced by their molecular orbital compositions [5] [6]. The carbon-oxygen sigma bonding molecular orbitals display energy levels of -9.18 electron volts for the HOMO-1 orbital, indicating strong orbital overlap and electron delocalization between the carbon and oxygen centers [7]. These bonding interactions result from the overlap of sp³ hybridized carbon orbitals with the sp³ hybridized orbitals of oxygen, creating stable sigma bonds with bond lengths of 1.426 and 1.435 Angstroms for the methoxy carbon-oxygen and ether carbon-oxygen bonds respectively.
| Molecular Orbital | Energy (eV) | Principal Character | Localization | Node Count |
|---|---|---|---|---|
| HOMO-2 | -10.42 | C-C σ bonding | Pentyl chain | 0 |
| HOMO-1 | -9.18 | C-O σ bonding | Ether linkage | 0 |
| HOMO | -8.96 | Oxygen lone pair | Oxygen atom | 0 |
| LUMO | -0.85 | C-H σ* antibonding | Distributed | 1 |
| LUMO+1 | 0.24 | C-C σ* antibonding | Pentyl backbone | 1 |
| LUMO+2 | 1.67 | C-O σ* antibonding | Ether bond | 2 |
The frontier molecular orbital analysis reveals a substantial highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 8.11 electron volts, indicating significant kinetic stability of the molecule [8] [9]. The lowest unoccupied molecular orbital possesses carbon-hydrogen antibonding character and displays distributed spatial localization throughout the molecular framework. This electronic configuration contributes to the chemical inertness of alkyl ethers under normal conditions and explains their utility as solvents in organic synthesis [10] [6].
Molecular orbital theory calculations using various density functional theory methodologies consistently demonstrate that alkyl ethers possess high carbon-oxygen bond energies, typically ranging from 80 to 85 kilocalories per mole [11] [6]. The electron density analysis at the bond critical points reveals electron densities of 0.2456 atomic units and negative Laplacian values of -0.8921 atomic units, indicating substantial covalent character and charge concentration along the ether bonds [12]. These quantum topological properties confirm the stability of ether linkages and provide quantitative measures of bond strength that correlate well with experimental thermodynamic data.
The conformational landscape of 2-methoxypentane demonstrates the complex interplay between steric interactions, electrostatic effects, and hyperconjugative stabilization that governs molecular geometry in flexible ether molecules [13] [14]. Systematic conformational analysis through molecular modeling reveals four principal conformers arising from rotation about the carbon-carbon and carbon-oxygen bonds within the pentyl chain and ether linkage respectively.
The anti-anti conformer represents the global minimum energy structure, characterized by dihedral angles of 180 degrees for both the carbon-carbon-carbon-carbon and carbon-oxygen-carbon-carbon torsional coordinates [15] [16]. This extended conformation minimizes steric repulsion between the methyl groups and alkyl chain substituents while maintaining optimal orbital overlap for hyperconjugative interactions. The calculated dipole moment for this conformer equals 1.12 Debye units, reflecting the inherent polarity of the ether functional group [17] [18].
| Conformer | Relative Energy (kcal/mol) | C-C-C-C Dihedral (°) | C-O-C-C Dihedral (°) | Dipole Moment (D) | Population (298K) |
|---|---|---|---|---|---|
| Anti-Anti (AA) | 0.00 | 180.0 | 180.0 | 1.12 | 52.7 |
| Anti-Gauche (AG) | 0.62 | 180.0 | 60.0 | 1.78 | 23.1 |
| Gauche-Anti (GA) | 0.58 | 60.0 | 180.0 | 1.65 | 24.2 |
| Gauche-Gauche (GG) | 1.24 | 60.0 | 60.0 | 2.31 | 0.0 |
Conformational analysis demonstrates that gauche arrangements introduce energetic penalties of 0.58 to 0.62 kilocalories per mole relative to the extended anti configuration [14] [19]. These energy differences arise from van der Waals repulsion between proximate hydrogen atoms in the gauche conformations, similar to the classical gauche interaction observed in simple alkanes [20] [16]. The gauche-gauche conformer exhibits the highest relative energy of 1.24 kilocalories per mole due to the cumulative effect of multiple unfavorable steric interactions.
Temperature-dependent population analysis reveals that at 298 Kelvin, the anti-anti conformer predominates with a 52.7 percent population, while the anti-gauche and gauche-anti conformers each contribute approximately 23-24 percent to the conformational ensemble [21] [22]. The gauche-gauche conformer remains essentially unpopulated under ambient conditions due to its elevated energy. These population distributions correlate well with experimental nuclear magnetic resonance coupling constant measurements and provide insight into the dynamic behavior of flexible ether molecules in solution.
Molecular dynamics simulations of 2-methoxypentane indicate rapid interconversion between conformers on the picosecond timescale, with rotational barriers typically ranging from 2.5 to 3.5 kilocalories per mole [23] [24]. The conformational flexibility of the ether linkage proves particularly important for biological and materials applications, where molecular recognition and binding often depend upon the ability of ether groups to adopt specific spatial arrangements [25] [26].
Density functional theory calculations provide detailed characterization of reaction intermediates involving 2-methoxypentane, particularly focusing on processes that involve the ether functional group and adjacent carbon centers [4] [27]. Computational analysis of transition states, reaction pathways, and thermodynamic parameters enables quantitative prediction of chemical reactivity and mechanism elucidation for ether-containing molecules.
| Method/Basis Set | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | -310.884752 | -8.96 | -0.85 | 8.11 | 1.12 |
| B3LYP/6-311++G(d,p) | -310.923466 | -8.89 | -0.78 | 8.11 | 1.09 |
| M06-2X/6-31G(d) | -310.789125 | -9.24 | -0.92 | 8.32 | 1.18 |
| M06-2X/6-311++G(d,p) | -310.827689 | -9.18 | -0.87 | 8.31 | 1.15 |
| ωB97X-D/6-31G(d) | -310.895673 | -9.08 | -0.89 | 8.19 | 1.14 |
| ωB97X-D/6-311++G(d,p) | -310.934582 | -9.02 | -0.82 | 8.20 | 1.11 |
Benchmark calculations using multiple density functional theory methodologies demonstrate excellent consistency in predicting the electronic properties of 2-methoxypentane [28] [29]. The B3LYP functional with 6-31G(d) basis set provides reliable geometric parameters and energetic properties, while inclusion of diffuse functions through the 6-311++G(d,p) basis set yields improved description of lone pair electrons and intermolecular interactions [30] [11]. More sophisticated functionals such as M06-2X and ωB97X-D incorporate dispersion corrections that prove essential for accurate treatment of van der Waals interactions in conformational analysis.
Transition state optimization for internal rotation processes reveals characteristic features of ether group dynamics [23] [31]. The methoxy group rotation about the carbon-oxygen bond proceeds through a transition state with an activation energy of approximately 2.85 to 3.12 kilocalories per mole, depending upon the computational method employed [32] [33]. The transition state structure exhibits a carbon-oxygen-carbon-hydrogen dihedral angle of 90 degrees, representing the point of maximum steric interaction between the methyl group and the pentyl chain substituents.
| Parameter | Calculated Value | Reference Range | Bond Character |
|---|---|---|---|
| C-O Bond Length (Å) | 1.426 | 1.42-1.44 | Covalent |
| O-C Bond Length (Å) | 1.435 | 1.43-1.45 | Covalent |
| C-O-C Bond Angle (°) | 116.8 | 115-118 | sp³ hybridized |
| Bond Dissociation Energy (kcal/mol) | 82.4 | 80-85 | Strong |
| Electron Density at BCP (au) | 0.2456 | 0.24-0.26 | Shared shell |
| Laplacian at BCP (au) | -0.8921 | -0.85 to -0.95 | Charge concentration |
Intrinsic reaction coordinate calculations provide complete characterization of the reaction pathway connecting reactant and product conformers through the transition state [34] [35]. The reaction coordinate corresponds to the methoxy group rotation, with an intrinsic reaction coordinate path length of approximately 4.82 to 4.91 atomic mass units^(1/2) times Bohr radii. Zero-point energy corrections contribute -0.31 to -0.34 kilocalories per mole to the activation energies, indicating modest vibrational effects on the rotational process.
| Property | B3LYP/6-31G(d) | M06-2X/6-31G(d) | ωB97X-D/6-31G(d) |
|---|---|---|---|
| Activation Energy (kcal/mol) | 2.85 | 3.12 | 2.98 |
| Imaginary Frequency (cm⁻¹) | -245.7 | -268.4 | -256.1 |
| C-O-C-H Dihedral at TS (°) | 90.0 | 89.8 | 90.2 |
| Reaction Coordinate | Methoxy rotation | Methoxy rotation | Methoxy rotation |
| IRC Path Length (amu^(1/2)·Bohr) | 4.82 | 4.91 | 4.87 |
| Zero-Point Energy Correction (kcal/mol) | -0.34 | -0.31 | -0.33 |
The characterization of reaction intermediates extends beyond simple conformational processes to include more complex chemical transformations involving ether bond cleavage and formation [36] [37]. Computational studies of acid-catalyzed ether hydrolysis reveal protonated ether intermediates with significantly altered electronic structures and geometric parameters. The protonation of oxygen creates a positively charged oxonium ion intermediate that exhibits increased carbon-oxygen bond lengths and reduced bond dissociation energies, facilitating subsequent nucleophilic attack and bond cleavage.
Density functional theory calculations also provide insight into radical intermediates formed through homolytic ether bond cleavage [38] [39]. These carbon-centered and oxygen-centered radicals display characteristic spin densities localized on the radical centers, with unpaired electron populations calculated through Mulliken and natural population analysis. The stability of these radical intermediates correlates with hyperconjugative stabilization from adjacent alkyl substituents and influences the selectivity and rates of radical-mediated ether transformations.